7-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic Acid
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Overview
Description
7-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities. Quinoline derivatives are widely used in medicinal chemistry due to their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone, can be adapted to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
7-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Known for its antimicrobial activities.
4-Hydroxy-2-quinolone: Used in the synthesis of various pharmaceuticals.
7-Bromo-2-methylquinoline-4-carboxylic acid: A closely related compound with similar properties
Uniqueness
7-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the bromine atom enhances its reactivity and potential biological activities compared to other quinoline derivatives .
Properties
Molecular Formula |
C14H12BrNO2 |
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Molecular Weight |
306.15 g/mol |
IUPAC Name |
7-bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H12BrNO2/c1-7-4-9-10(14(17)18)5-12(8-2-3-8)16-13(9)6-11(7)15/h4-6,8H,2-3H2,1H3,(H,17,18) |
InChI Key |
WVKYMMXEGDPXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N=C(C=C2C(=O)O)C3CC3 |
Origin of Product |
United States |
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